molecular formula C9H14N2Na3O16P3 B8119611 Uridine 5'-triphosphate trisodium salt hydrate

Uridine 5'-triphosphate trisodium salt hydrate

Cat. No.: B8119611
M. Wt: 568.10 g/mol
InChI Key: KRFVCRUFVQMDGT-ODQFIEKDSA-K
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Description

The compound “Uridine 5'-triphosphate trisodium salt hydrate” is a trisodium salt monohydrate derivative of uridine, a nucleoside that plays a crucial role in the metabolism of carbohydrates and the synthesis of RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Uridine 5'-triphosphate trisodium salt hydrate” typically involves the phosphorylation of uridine followed by the introduction of sodium ions. The process begins with the reaction of uridine with phosphoric acid under controlled conditions to form uridine triphosphate. This intermediate is then treated with sodium hydroxide to yield the trisodium salt monohydrate form. The reaction conditions, such as temperature, pH, and reaction time, are carefully optimized to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” involves large-scale chemical reactors where the reagents are mixed and reacted under stringent conditions. The process includes steps such as crystallization, filtration, and drying to obtain the final product. Quality control measures are implemented to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

“Uridine 5'-triphosphate trisodium salt hydrate” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphorylated derivatives.

    Reduction: Reduction reactions can lead to the formation of dephosphorylated uridine derivatives.

    Substitution: The sodium ions in the compound can be substituted with other cations under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various cation exchange resins for substitution reactions. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.

Major Products

Scientific Research Applications

“Uridine 5'-triphosphate trisodium salt hydrate” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of nucleotides and nucleosides.

    Biology: The compound is utilized in studies related to RNA synthesis and metabolism.

    Medicine: It has potential therapeutic applications in the treatment of metabolic disorders and as a component in drug formulations.

    Industry: The compound is used in the production of various biochemical reagents and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of “Uridine 5'-triphosphate trisodium salt hydrate” involves its role as a precursor in the synthesis of RNA. The compound is phosphorylated to form uridine triphosphate, which is then incorporated into RNA by RNA polymerase. This process is crucial for the transcription of genetic information and the regulation of various cellular functions. The sodium ions in the compound help stabilize the structure and enhance its solubility in aqueous solutions.

Comparison with Similar Compounds

Similar Compounds

    Uridine Triphosphate: A phosphorylated derivative of uridine, similar in structure but without the sodium ions.

    Cytidine Triphosphate: Another nucleoside triphosphate with similar biochemical properties.

    Adenosine Triphosphate: A widely known energy carrier in cells, structurally similar but with different nucleoside and phosphate groups.

Uniqueness

“Uridine 5'-triphosphate trisodium salt hydrate” is unique due to the presence of sodium ions, which enhance its solubility and stability. This makes it particularly useful in aqueous biochemical reactions and industrial applications where solubility is a critical factor.

Properties

IUPAC Name

trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O15P3.3Na.H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;;1H2/q;3*+1;/p-3/t4-,6-,7-,8-;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFVCRUFVQMDGT-ODQFIEKDSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2Na3O16P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266569-92-9
Record name TRISODIUM URIDINE 5'-TRIPHOSPHATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J9UL5LN5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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